Stigmatellin a
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Overview
Description
Stigmatellin A is a member of the class of chromones that is isolated from Stigmatella aurantiaca Sg a15. It has a role as a bacterial metabolite and a quinol oxidation site inhibitor. It is a member of chromones, a member of phenols, an aromatic ether and an olefinic compound.
Scientific Research Applications
Biosynthesis and Structural Insights
- Biosynthetic Pathway : Stigmatellin A is produced by the myxobacterium Stigmatella aurantiaca through an unusual modular type I polyketide synthase (PKS). This process involves a novel biosynthetic scheme with iterative use of one PKS module and unusual transacylation steps (Gaitatzis et al., 2002).
- Total Synthesis : The compound has been synthesized through a diastereo- and enantioselective process, highlighting its complex molecular structure (Enders et al., 2000).
Molecular and Cellular Mechanisms
- Electron Transport Inhibition : Stigmatellin A inhibits electron transfer in mitochondrial and chloroplast electron transport chains, particularly impacting the iron-sulfur protein to cytochrome c1 transfer in the bc1 complex (Gurung et al., 2008).
- Binding Dynamics : The binding of stigmatellin to protein complexes reveals conformational changes and electrostatic interactions, providing insights into the dynamics of these molecular systems (Lancaster et al., 2007).
Novel Derivatives and Biosynthetic Insights
- Stigmatellin Derivatives : The discovery of new stigmatellin derivatives with distinct side chain decorations from Vitiosangium cumulatum expands the understanding of its biosynthetic pathways and potential applications (Okoth et al., 2022).
Impact on Cellular Processes
- Modulation of Mitochondrial Permeability : Stigmatellin has been shown to modulate mitochondrial swelling induced by various metal ions, elucidating its role in mitochondrial permeability and potential therapeutic implications (Belyaeva, 2010).
- Interactions in Biological Systems : The interactions of stigmatellin with proteins and its effects on cellular processes, such as the light-harvesting complex II phosphorylation, highlight its significance in understanding cellular regulatory mechanisms (Finazzi et al., 2001).
properties
Product Name |
Stigmatellin a |
---|---|
Molecular Formula |
C30H42O7 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10+/t19-,21+,22-,29-/m0/s1 |
InChI Key |
UZHDGDDPOPDJGM-CVOZLMQJSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Pictograms |
Acute Toxic |
synonyms |
stigmatellin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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